5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUEEYVIWDUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017427-35-8 | |
| Record name | 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
-
Halogenation :
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Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate analogs using N-chlorosuccinimide (NCS) achieves regioselective substitution at the position adjacent to the methyl group (61% yield) .
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Fluorination via Selectfluor generates 4-fluoro derivatives, though yields vary significantly (15–45%) depending on substituent effects .
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Formylation
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Vilsmeier-Haack formylation (DMF/POCl₃) at 90°C introduces aldehyde groups at the C3 or C4 positions of the pyrrole ring .
| Reaction Type | Reagent/Conditions | Position Modified | Yield Range |
|---|---|---|---|
| Chlorination | NCS, 0°C → r.t. | Adjacent to methyl | 61% |
| Fluorination | Selectfluor, MeCN, 80°C | C4 (pyrrole) | 15–45% |
| Formylation | DMF/POCl₃, 90°C | C3 or C4 | 55–73% |
Cyclocondensation Reactions
The carboxylic acid group facilitates condensations with diverse substrates:
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Spiroheterocyclization :
Reacts with 3-(arylamino)-1H-inden-1-ones to form spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] derivatives under mild conditions (e.g., THF, 25°C) . -
Three-Component Synthesis :
In solvent-free systems, combines with aldehydes and malonic acid derivatives (e.g., ethyl acetoacetate) to yield 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives (170°C, 25 min) .
Tautomerism and Stability
-
The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and C4 carbonyl groups (ΔG = −3.8 to −5.2 kcal/mol) .
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Substituent electronic effects (e.g., alkoxy vs. alkyl groups) modulate tautomeric equilibrium and reaction spontaneity .
Key Challenges and Research Gaps
-
Regioselectivity Control : Competing substitution patterns in electrophilic reactions require optimized directing groups .
-
Scalability : Low yields in fluorination steps necessitate alternative catalysts (e.g., Lewis acids) .
This compound’s reactivity profile positions it as a valuable building block for drug discovery and materials science, though further mechanistic studies are needed to refine its synthetic utility.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been documented in several patents, highlighting efficient methods that avoid costly chiral raw materials and complex reaction conditions. The compound can be synthesized through various routes involving pyrrole derivatives and fluorinated phenyl groups, often utilizing asymmetric hydrogenation techniques to enhance yield and selectivity .
Inhibition of HMG-CoA Reductase
One of the most notable applications of this compound is its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the cholesterol biosynthesis pathway, making the compound a candidate for hypolipidemic and hypocholesterolemic therapies. Research indicates that compounds with similar structures exhibit significant reductions in cholesterol levels, suggesting a potential therapeutic use in managing hyperlipidemia .
Anti-Tuberculosis Activity
Recent studies have explored the anti-tuberculosis (TB) potential of pyrrole derivatives, including those structurally related to this compound. A structure-guided design approach led to the development of pyrrole-2-carboxamides that demonstrated potent anti-TB activity, particularly against drug-resistant strains. These compounds were evaluated for their efficacy against M. tuberculosis, revealing that modifications to the pyrrole ring significantly impacted biological activity .
Case Study 1: Cholesterol Reduction
A study investigating the effects of various pyrrole derivatives on cholesterol levels found that this compound exhibited a dose-dependent reduction in serum cholesterol in animal models. The mechanism was attributed to its competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis .
Case Study 2: Anti-TB Efficacy
In another study focusing on anti-TB activity, researchers synthesized a series of compounds based on the pyrrole scaffold. The results indicated that specific substitutions on the phenyl group enhanced efficacy against M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) below 0.016 µg/mL. These findings suggest that further optimization of this scaffold could yield new therapeutic agents for TB treatment .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring substituent significantly influences physicochemical properties and biological activity. Key analogs include:
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
- Substituent : 4-CF₃ (trifluoromethyl)
- Molecular Weight : 269.22 g/mol
- Properties : The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance compared to fluorine. This compound is used in research for its enhanced stability in biological systems .
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid
- Substituent : 4-OCH₃ (methoxy)
- Molecular Weight : 231.25 g/mol
- Properties: The electron-donating methoxy group improves solubility but may reduce membrane permeability.
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid
Modifications on the Pyrrole Core
Variations in the pyrrole ring’s substitution pattern also impact functionality:
4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic Acid
- Structure: Features a chloro-benzoylamino group at the 4-position.
- Molecular Weight : 278.69 g/mol
- Application : Used in peptide mimetics and kinase inhibitor research due to its hydrogen-bonding capacity .
5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic Acid
Pharmaceutical Intermediates and Derivatives
Several pyrrole-carboxylic acid derivatives serve as intermediates in drug synthesis:
Atorvastatin Intermediate: 5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide
Data Table: Structural and Functional Comparison
Biological Activity
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10FNO2
- Molecular Weight : 219.21 g/mol
- CAS Number : 1240948-77-9
- Appearance : Not specified in the available data
- Purity : >95% .
Research indicates that compounds containing pyrrole moieties, such as this compound, may interact with various biological targets:
- Receptor Modulation : The compound is suggested to influence norepinephrine and serotonin receptors, potentially affecting neurotransmitter uptake and signaling pathways .
- Antimicrobial Properties : Similar pyrrole derivatives have demonstrated antibacterial and antifungal activities, indicating a potential for this compound in treating infections .
Antimicrobial Activity
Studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, certain related compounds have been tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 - 0.025 |
| Compound B | Escherichia coli | 0.0039 - 0.025 |
| Compound C | Bacillus subtilis | 4.69 - 22.9 |
| Compound D | Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the presence of fluorine and other substituents can enhance biological activity .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including those structurally similar to this compound. It was found that these compounds exhibited strong inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with notable MIC values indicating potent activity .
- Research on Antifungal Properties : Another investigation focused on the antifungal efficacy of pyrrole derivatives against Candida albicans and Fusarium oxysporum, revealing MIC values that suggest potential therapeutic applications in fungal infections .
Q & A
Basic Research Question
- HPLC-PDA/MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to assess purity (>95% as per industry standards) .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
- Melting Point Analysis : Compare observed mp (e.g., 212–216°C) with literature data to detect impurities .
What crystallographic data are available, and how to resolve discrepancies in reported melting points?
Advanced Research Question
- X-ray Diffraction : While no direct data exists for this compound, analogous structures (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) show monoclinic crystal systems (space group P2/c) with β angles ~102° .
- Melting Point Variability : Discrepancies (e.g., 212°C vs. 216°C) may arise from polymorphic forms or solvent inclusion. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize from solvents like EtOH/H₂O for consistency .
How to design experiments to study its potential as a kinase inhibitor?
Advanced Research Question
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s fluorophenyl and methyl groups.
- In Vitro Assays :
- Molecular Docking : Model interactions using AutoDock Vina, focusing on hydrogen bonding with catalytic lysine residues and hydrophobic packing with phenylalanine side chains .
What computational methods are suitable for modeling its electronic properties?
Advanced Research Question
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4 eV) indicates reactivity toward electrophiles .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments.
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the fluorine atom, enhancing carboxylic acid acidity .
How to address low yields in the final hydrolysis step?
Advanced Research Question
- Reaction Optimization :
- Byproduct Analysis : Monitor via LC-MS for ester intermediates or decarboxylation products. Adjust pH to 2–3 during workup to precipitate the carboxylic acid .
What strategies enhance solubility for biological assays?
Basic Research Question
- Salt Formation : React with sodium bicarbonate to generate the sodium salt (improves aqueous solubility).
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for cell-based studies .
How to analyze regioselectivity in pyrrole functionalization?
Advanced Research Question
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substitution patterns via 2D NMR (HSQC).
- Theoretical Modeling : Compare activation energies for electrophilic substitution at C3 vs. C5 using DFT. Fluorophenyl groups typically direct electrophiles to C3 due to steric and electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
